2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone
Overview
Description
“2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone” is a complex organic compound. It contains a morpholino group, an indolinyl group, and a tetramethyl dioxaborolanyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions . Another compound, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, is synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like FTIR, 1H and 13C NMR spectroscopy, and MS. The single crystal structure is detected by means of X-ray diffraction and calculated by exerting density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : This compound is closely related to boric acid ester intermediates with benzene rings, which are synthesized through a three-step substitution reaction. Their structures have been confirmed through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Furthermore, X-ray diffraction and density functional theory (DFT) have been used for crystallographic and conformational analyses, revealing that DFT-optimized molecular structures are consistent with the crystal structures determined by single crystal X-ray diffraction. These analyses have also explored the molecular electrostatic potential and frontier molecular orbitals, shedding light on some physicochemical properties of the compounds (P.-Y. Huang et al., 2021).
Bioactive Compound Synthesis
Antimicrobial Activity : Derivatives of this compound, synthesized from reactions involving 4-morpholino acetophenone, have shown antimicrobial activity. A study on novel synthesized pyrazole derivatives, including compounds derived from 4-morpholino acetophenone, has demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with molecular docking revealing their potential interaction with bacterial proteins (A. B. S. Khumar et al., 2018).
Anti-Inflammatory Activity : The synthesis of thiophene derivatives incorporating the morpholine moiety, including 1-(4-morpholinophenyl)ethanone, has been investigated for their anti-inflammatory properties. Some compounds in this series have shown moderate to good anti-inflammatory activity, comparable to the standard drug indomethacin, in carrageenan-induced paw edema in rats. This suggests the potential for developing new anti-inflammatory agents from this scaffold (M. Helal et al., 2015).
Molecular Synthesis and Characterization
Novel Synthesis Approaches : The compound's related analogs have been synthesized using innovative methodologies, including microwave irradiation and Suzuki coupling reactions. These approaches have facilitated the introduction of various substituents, enhancing the utility and application of these molecules in further scientific research (Zhang Lin-han, 2010).
Safety and Hazards
Future Directions
The future directions of research on “2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone” could involve exploring its potential applications in medicine, pesticides, functional materials, and chemical engineering due to the unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity of nitrogen heterocyclic compounds .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound contains a boronic acid group, which is often involved in the formation of covalent bonds with proteins, altering their function .
Biochemical Pathways
Boronic acid derivatives are often used in the synthesis of pharmaceuticals and are known to interact with various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .
Result of Action
The presence of the boronic acid group suggests that it may form covalent bonds with proteins, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of boronic acids is known to be influenced by pH .
Properties
IUPAC Name |
2-morpholin-4-yl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BN2O4/c1-19(2)20(3,4)27-21(26-19)16-5-6-17-15(13-16)7-8-23(17)18(24)14-22-9-11-25-12-10-22/h5-6,13H,7-12,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYLPAXRGCMJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110433 | |
Record name | Ethanone, 1-[2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]-2-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-45-7 | |
Record name | Ethanone, 1-[2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]-2-(4-morpholinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]-2-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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